

Synthesis of N-Methyl-(3-chloro-4-methoxy)benzylamine: An Experimental Protocol

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Compound of Interest

Compound Name: *N*-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of **N-methyl-(3-chloro-4-methoxy)benzylamine**, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route detailed is the reductive amination of 3-chloro-4-methoxybenzaldehyde with methylamine.

Data Presentation

The following table summarizes the key physicochemical and spectroscopic data for the starting material and the final product. Please note that while data for the starting material is well-established, some data for the final product is predicted based on analogous compounds and spectroscopic principles, and should be confirmed by experimental analysis.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Physical State	Predicted ¹ H NMR (CDCl ₃ , 400 MHz) δ (ppm)	Predicted ¹³ C NMR (CDCl ₃ , 100 MHz) δ (ppm)	Predicted Mass (m/z) [M+H] ⁺
3-Chloro-4-methoxybenzaldehyde	C ₈ H ₇ ClO ₂	170.59	White to off-white solid	9.85 (s, 1H), 7.90 (d, J=2.1 Hz, 1H), 7.75 (dd, J=8.5, 2.1 Hz, 1H), 7.05 (d, J=8.5 Hz, 1H), 3.98 (s, 3H)	190.0, 159.0, 131.0, 130.5, 128.0, 125.0, 111.5, 56.5	171.0
N-Methyl-(3-chloro-4-methoxy)benzylamine	C ₉ H ₁₂ ClNO	185.65	Colorless to pale yellow oil	7.25 (d, J=2.0 Hz, 1H), 7.18 (dd, J=8.2, 2.0 Hz, 1H), 6.88 (d, J=8.2 Hz, 1H), 3.87 (s, 3H), 3.65 (s, 2H), 2.45 (s, 3H), 1.5-1.7 (br s, 1H, NH)	154.5, 132.0, 129.0, 128.5, 122.5, 111.8, 56.2, 55.8, 36.0	186.1

Note: Predicted NMR data is based on substituent effects and analysis of similar structures. Actual experimental values may vary.

Experimental Protocols

The synthesis of **N-methyl-(3-chloro-4-methoxy)benzylamine** is most commonly achieved through a one-pot reductive amination reaction.

Synthesis of N-Methyl-(3-chloro-4-methoxy)benzylamine via Reductive Amination

This protocol involves the formation of an imine intermediate from 3-chloro-4-methoxybenzaldehyde and methylamine, followed by in-situ reduction with sodium borohydride.

Materials:

- 3-Chloro-4-methoxybenzaldehyde
- Methylamine solution (e.g., 40% in water or 2.0 M in methanol)
- Sodium borohydride (NaBH_4)
- Methanol (MeOH)
- Dichloromethane (DCM) or Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate solution (NaHCO_3)
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel

- Rotary evaporator

Procedure:

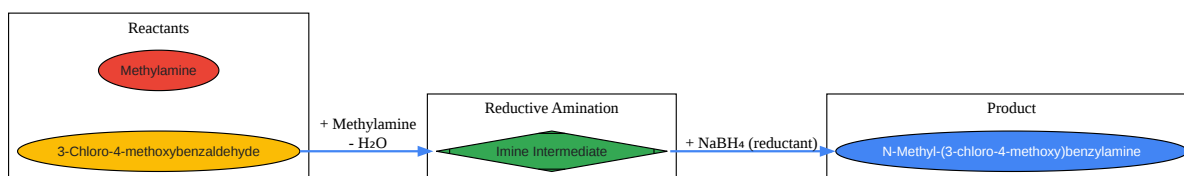
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-4-methoxybenzaldehyde (1.0 eq) in methanol.
- **Imine Formation:** Cool the solution to 0 °C in an ice bath. To the stirred solution, add methylamine solution (1.1 - 1.5 eq) dropwise, maintaining the temperature at 0 °C. Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate imine formation.
- **Reduction:** Cool the reaction mixture back to 0 °C. Add sodium borohydride (1.2 - 1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- **Work-up:**
 - Quench the reaction by slowly adding water or saturated aqueous sodium bicarbonate solution to decompose the excess sodium borohydride.
 - Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
 - Partition the residue between dichloromethane (or ethyl acetate) and water.
 - Separate the organic layer. Extract the aqueous layer with two more portions of dichloromethane (or ethyl acetate).
 - Combine the organic extracts and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:**
 - Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

- The crude **N-methyl-(3-chloro-4-methoxy)benzylamine** can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product as a colorless to pale yellow oil.

Expected Yield: 75-90% Purity: >95% (as determined by NMR and/or GC-MS)

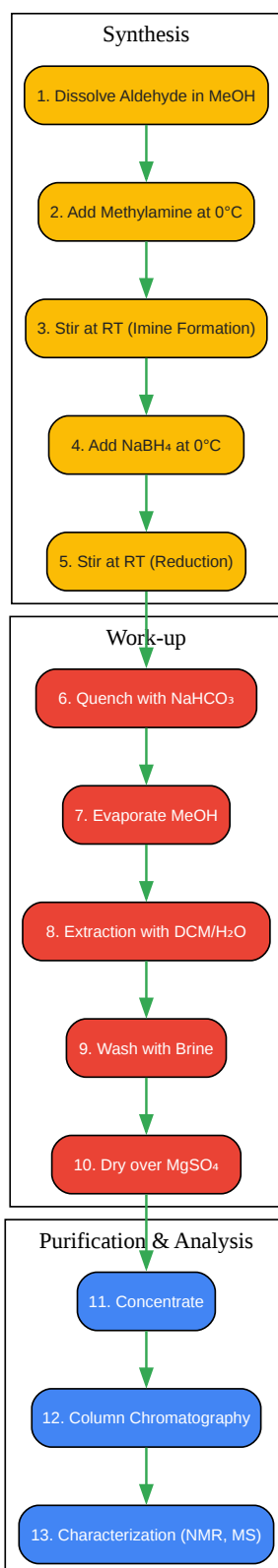
Mandatory Visualization

The following diagrams illustrate the chemical synthesis pathway and a general experimental workflow for the synthesis of **N-methyl-(3-chloro-4-methoxy)benzylamine**.



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Caption: Reaction pathway for the synthesis of **N-methyl-(3-chloro-4-methoxy)benzylamine**.



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Caption: General experimental workflow for the synthesis and purification.

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